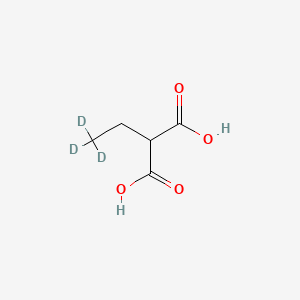
Ethylenediaminetetraacetic acid-D16
概要
説明
Ethylenediaminetetraacetic acid-D16 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its enhanced stability and distinct isotopic signature .
科学的研究の応用
Ethylenediaminetetraacetic acid-D16 is extensively used in scientific research due to its unique properties. In chemistry, it is employed as a chelating agent to study metal-ligand interactions. In biology, it is used to investigate the role of metal ions in biological systems. In medicine, it is utilized in diagnostic imaging techniques such as NMR spectroscopy. Additionally, it finds applications in the industry for metal ion sequestration and as a stabilizer in various formulations .
作用機序
Target of Action
Ethylenediaminetetraacetic Acid-D16, also known as Ethylenediaminetetraacetic acid, primarily targets metal ions, including divalent and trivalent cations such as calcium, magnesium, lead, and iron . It is a chelating agent, meaning it binds to these metal ions, forming stable, water-soluble complexes .
Mode of Action
The mode of action of this compound involves the formation of chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron, and mercury . This interaction results in the sequestration of these metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
This compound affects various biochemical pathways due to its ability to bind and sequester metal ions. For instance, it can prevent metal ion impurities from modifying the colors of dyed products in the textile industry . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide . In tissue culture, it’s used as a chelating agent that binds to calcium and prevents joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .
Pharmacokinetics
It is known that the compound can be administered intravenously or intramuscularly . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the removal of certain metal ions from the body or from specific biochemical reactions. This can have various effects depending on the context. For instance, it can be used to treat conditions like lead poisoning and high calcium levels in the blood . It also decreases the metal ion-catalyzed oxidative damage to proteins, allowing maintenance of a reducing environment during protein purification .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in phytoremediation, this compound is used to improve heavy metal mobility and bioavailability in soil . Its effects on soil properties essential to phytoremediation success and ecosystem health are still being studied .
Safety and Hazards
EDTA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute inhalation toxicity - dusts and mists, serious eye damage/eye irritation, and specific target organ toxicity - (repeated exposure) with target organs being the respiratory system . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
生化学分析
Biochemical Properties
Ethylenediaminetetraacetic acid-D16 plays a crucial role in biochemical reactions by chelating metal ions such as calcium, magnesium, and iron. This chelation prevents metal ion-catalyzed oxidative damage to proteins and maintains a reducing environment during protein purification . This compound interacts with enzymes and proteins that require metal ions as cofactors, inhibiting their activity by sequestering the metal ions. For example, it can inhibit metalloproteases by binding to the metal ions in their active sites .
Cellular Effects
This compound affects various types of cells and cellular processes by chelating essential metal ions. This chelation can disrupt cell signaling pathways that depend on metal ions, such as calcium signaling . Additionally, this compound can influence gene expression and cellular metabolism by altering the availability of metal ions required for enzyme activity . For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. By binding to metal ions, this compound prevents these ions from participating in biochemical reactions . This chelation can inhibit enzyme activity by removing essential cofactors from the enzyme’s active site . Additionally, this compound can induce changes in gene expression by altering the availability of metal ions required for transcription factor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its chelating activity can decrease over time if it binds to metal ions present in the environment . Long-term exposure to this compound can lead to changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity . At high doses, it can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the chelating activity of this compound becomes saturated at higher concentrations, leading to diminished efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions, altering metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the citric acid cycle by chelating metal ions required for their function . This inhibition can lead to changes in cellular energy metabolism and overall metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It can be taken up by cells via endocytosis or through specific metal ion transporters . Once inside the cell, this compound can localize to various cellular compartments, depending on the distribution of metal ions . Its accumulation in specific tissues can be influenced by the presence of metal ions and the expression of metal ion transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and binding proteins . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria by binding to metal ions required for mitochondrial enzyme activity . This localization can affect its activity and function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethylenediaminetetraacetic acid-D16 typically involves the reaction of ethylenediamine with deuterated chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Ethylenediaminetetraacetic acid-D16 undergoes various chemical reactions, including complexation, chelation, and substitution reactions. It forms stable complexes with metal ions, which is a key feature of its chemical behavior .
Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts, bases, and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of desired complexes .
Major Products: The major products formed from reactions involving this compound are metal complexes, which are used in various applications such as metal ion sequestration and catalysis .
類似化合物との比較
Similar Compounds: Similar compounds to ethylenediaminetetraacetic acid-D16 include nitrilotriacetic acid, ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid, and triethylenetetramine .
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is beneficial .
特性
IUPAC Name |
deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-PZVDDEMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


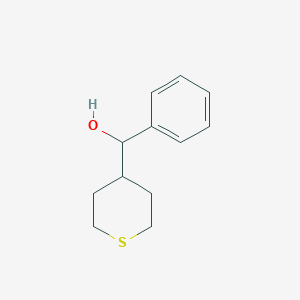
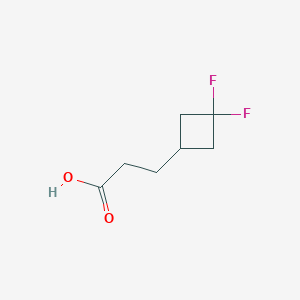
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)

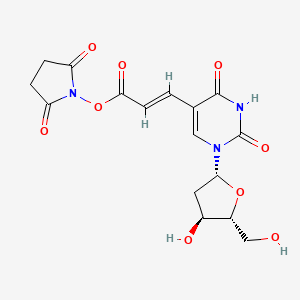
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene](/img/structure/B1433840.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)
![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

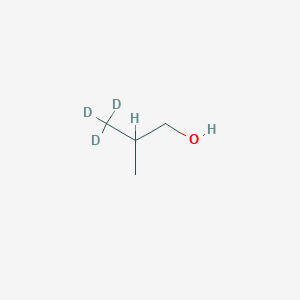

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)

